molecular formula C18H22ClN5O3 B261737 N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide

N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide

Cat. No. B261737
M. Wt: 391.9 g/mol
InChI Key: XEUBVXMEJOFAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.

Mechanism of Action

N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide works by inhibiting the enzyme cyclooxygenase-2 (N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide), which is responsible for the production of prostaglandins, a group of lipid compounds that play a critical role in the inflammatory response. By inhibiting N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide, N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide include the reduction of inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide in lab experiments include its high potency and selectivity for N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide inhibition. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the research on N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide include the investigation of its potential use in the treatment of other inflammatory disorders, such as asthma and inflammatory bowel disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide inhibitors. Additionally, the development of new drug delivery systems and formulations may improve the pharmacokinetics and bioavailability of N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide.

Synthesis Methods

The synthesis method of N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 1-(2-aminoethyl)piperazine, followed by the reaction of the resulting intermediate with 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and cancer. It has also been investigated for its potential use in the prevention of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide

Molecular Formula

C18H22ClN5O3

Molecular Weight

391.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H22ClN5O3/c1-13(26)21-17-14(12-20-24(17)16-5-3-2-4-15(16)19)18(27)23-8-6-22(7-9-23)10-11-25/h2-5,12,25H,6-11H2,1H3,(H,21,26)

InChI Key

XEUBVXMEJOFAJW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO

Origin of Product

United States

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